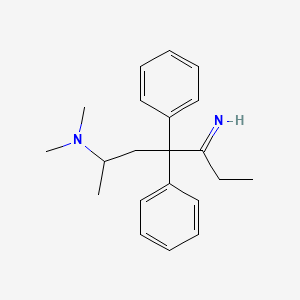
Hexylamine, 3,3-diphenyl-4-imino-N,N,1-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methadone Ketimine is a compound that combines the properties of methadone and ketamine. Methadone is a synthetic opioid used for pain management and opioid addiction treatment, while ketamine is an anesthetic and NMDA receptor antagonist known for its rapid-acting antidepressant effects . The combination of these two compounds aims to leverage their synergistic effects for enhanced therapeutic outcomes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methadone Ketimine involves the combination of methadone and ketamine through a series of chemical reactions. The preparation typically starts with the synthesis of methadone, which involves the reaction of diphenylacetonitrile with dimethylamino-2-chloropropane under basic conditions to form methadone . Ketamine is synthesized through the reaction of cyclohexanone with o-chlorobenzonitrile in the presence of a Grignard reagent, followed by imination and reduction steps .
Industrial Production Methods
Industrial production of Methadone Ketimine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methadone Ketimine undergoes various chemical reactions, including:
Oxidation: Methadone Ketimine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Methadone Ketimine to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the Methadone Ketimine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted Methadone Ketimine compounds, each with unique pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Methadone Ketimine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying opioid and NMDA receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Explored for its potential in pain management, opioid addiction treatment, and depression therapy.
Industry: Utilized in the development of new analgesic and anesthetic formulations .
Wirkmechanismus
Methadone Ketimine exerts its effects through multiple molecular targets and pathways:
Opioid Receptors: Methadone acts as a full agonist at the µ-opioid receptor, mimicking the effects of endogenous opioids.
NMDA Receptors: Ketamine acts as an antagonist at the NMDA receptor, inhibiting excitatory neurotransmission.
Serotonin and Norepinephrine Reuptake Inhibition: Methadone inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: Another opioid analgesic with a different pharmacokinetic profile.
Fentanyl: A potent synthetic opioid with a shorter duration of action.
Esketamine: A stereoisomer of ketamine used for depression treatment .
Uniqueness
Methadone Ketimine is unique due to its combined opioid and NMDA receptor antagonist properties, offering a dual mechanism of action that enhances its therapeutic potential. This combination provides superior pain relief, reduced opioid tolerance, and potential antidepressant effects compared to other similar compounds .
Eigenschaften
CAS-Nummer |
14474-50-1 |
|---|---|
Molekularformel |
C21H28N2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
5-imino-N,N-dimethyl-4,4-diphenylheptan-2-amine |
InChI |
InChI=1S/C21H28N2/c1-5-20(22)21(16-17(2)23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,22H,5,16H2,1-4H3 |
InChI-Schlüssel |
IYMWICAKQRYMNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=N)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


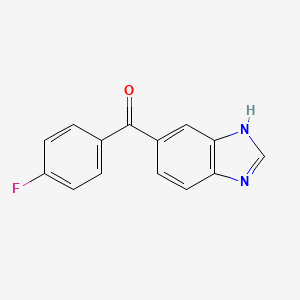
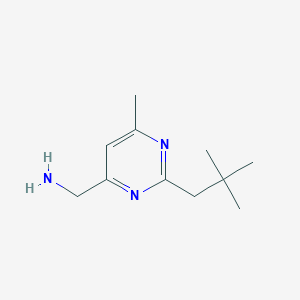
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

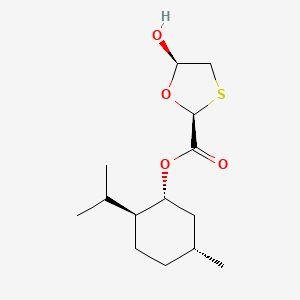

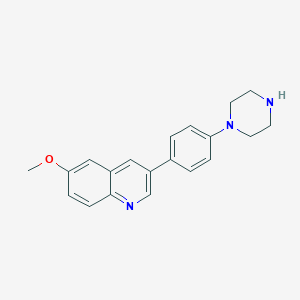


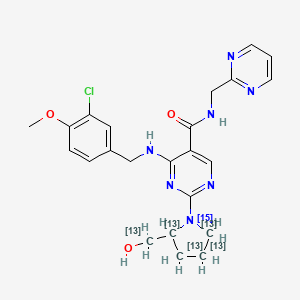


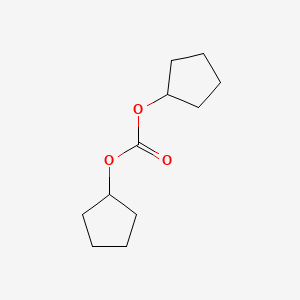
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
